

Azepane Motifs in Drug Efficacy: A Comparative Analysis of Protein Kinase Inhibitors

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Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900

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The seven-membered saturated heterocyclic ring, azepane, is a prominent structural motif in numerous pharmacologically active compounds, with over 20 drugs containing this scaffold having received FDA approval. Its conformational flexibility allows for optimal binding to a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of azepane-based compounds, with a focus on protein kinase inhibitors, by examining quantitative experimental data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows.

Quantitative Comparison of Kinase Inhibitors

The following table presents a comparative analysis of the inhibitory activity of balanol, a natural product containing an azepane ring, and its synthetic analogs where the azepane moiety has been replaced by other cyclic amines. This comparison highlights the impact of the ring structure on the inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA).

Compound	Ring Moiety	PKC IC50 (μM)	PKA IC50 (μM)	Reference
Balanol	Azepane	0.004	0.005	
Analog 1	Piperidine	0.022	0.07	
Analog 2	Pyrrolidine	0.04	0.03	

Data synthesized from structure-activity relationship studies of balanol analogs.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC₅₀) values for kinase inhibitors is crucial for evaluating their potency. The following is a detailed protocol for a typical in vitro kinase inhibition assay using a luminescence-based method.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the inhibitory activity of compounds against Protein Kinase C (PKC) and Protein Kinase A (PKA).

1. Materials:

- Recombinant human PKC and PKA enzymes
- Substrate peptides specific for PKC and PKA
- ATP (Adenosine triphosphate)
- Test compounds (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

2. Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of each test compound in 100% DMSO.

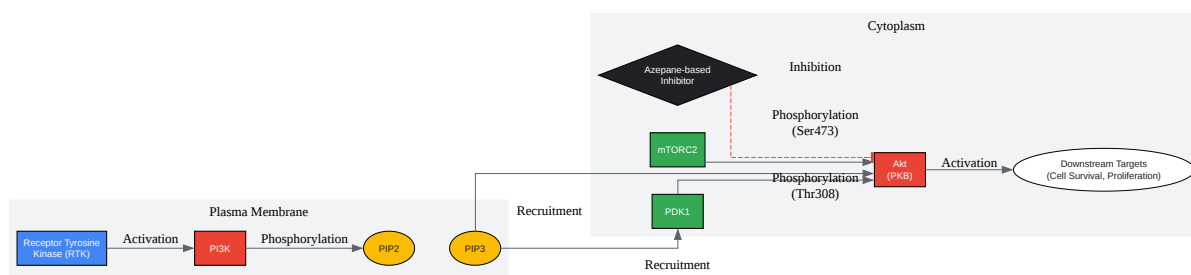
- Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
- Prepare a "no inhibitor" control containing only DMSO.
- Kinase Reaction:
 - Prepare a kinase reaction mixture containing the respective kinase (PKC or PKA), its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
 - In a 96-well plate, add 2.5 μ L of the serially diluted test compound or DMSO control to each well.
 - Add 2.5 μ L of the kinase to each well.
 - Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding 5 μ L of the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Following the kinase reaction, add 10 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
 - Add 20 μ L of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

3. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

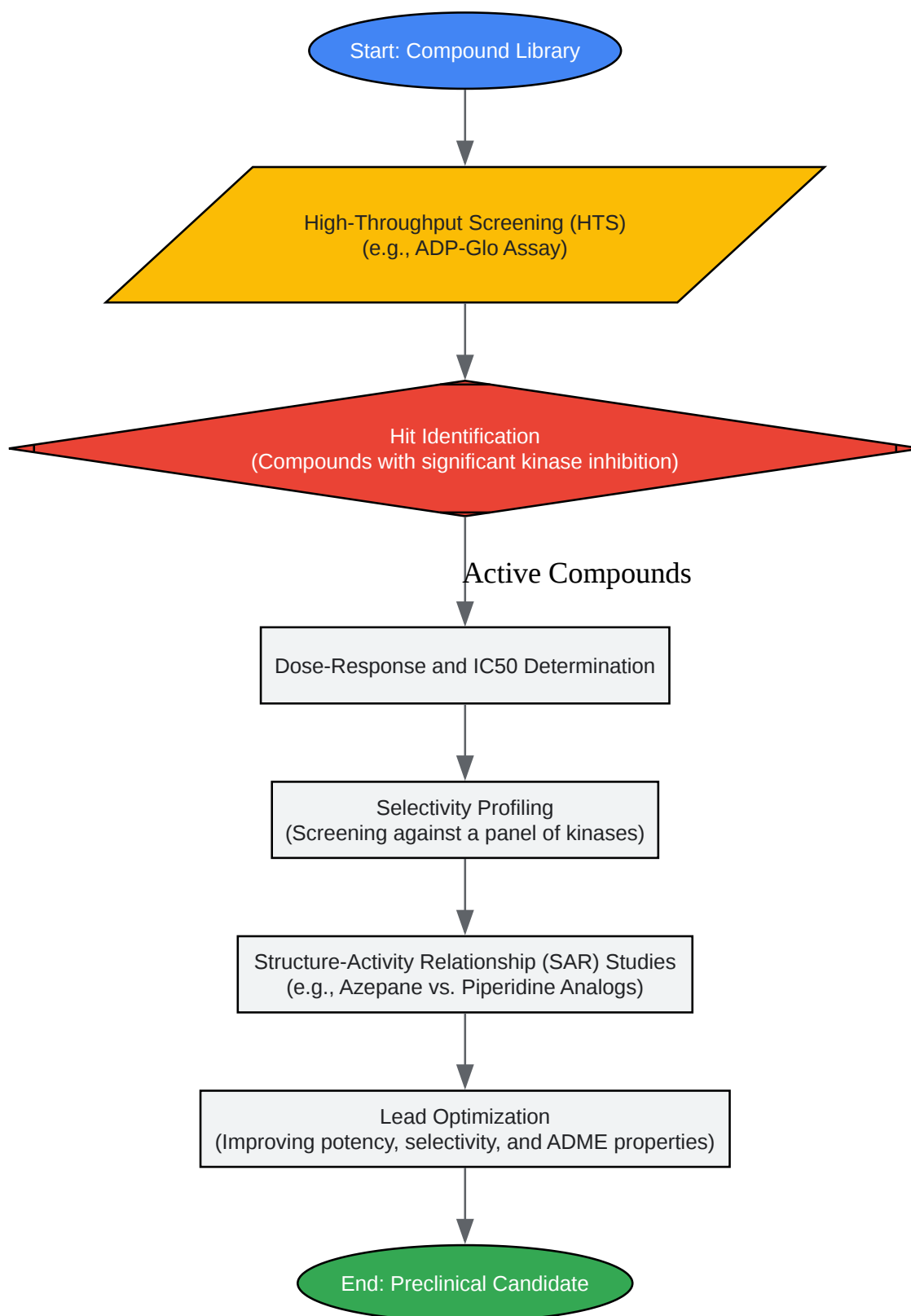
Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway, a critical pathway in cancer where azepane-based inhibitors have shown promise, and a general workflow for the screening and profiling of kinase inhibitors.



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PI3K/Akt Signaling Pathway and Azepane-based Inhibitor Intervention.



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General Workflow for Kinase Inhibitor Screening and Profiling.

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